molecular formula C19H22N4OS2 B2513289 N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 878696-85-6

N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2513289
CAS RN: 878696-85-6
M. Wt: 386.53
InChI Key: ASZNOJNHSGZHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds within this chemical class, such as those explored by Gangjee et al. (2008), are potent inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making the compound of interest for cancer therapy research due to its dual inhibitory action. The study highlighted the compound's significant potency against human TS and DHFR, showcasing its potential as a candidate for anticancer drug development (Gangjee et al., 2008).

Glutaminase Inhibitors

Shukla et al. (2012) investigated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), targeting glutaminase (GLS) inhibition. GLS is another enzyme relevant in cancer metabolism, particularly in the context of the glutamine addiction of cancer cells. Their work led to the identification of analogs with improved drug-like properties and potent GLS inhibitory activity, demonstrating potential therapeutic applications in oncology (Shukla et al., 2012).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Research on thieno[3,2-d]pyrimidine derivatives by Hafez and El-Gazzar (2017) revealed that these compounds have potent anticancer activity against various human cancer cell lines. The study's findings underscore the relevance of N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide and its analogs in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of compounds targeting histone deacetylase (HDAC) inhibition. HDAC inhibitors are a class of compounds that modulate gene expression and have therapeutic potential in cancer and neurological disorders. The study presents the structural and functional characterizations of these inhibitors, highlighting the potential of the thieno[2,3-d]pyrimidine scaffold for HDAC inhibitor development (Zhou et al., 2008).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-4-23(5-2)15-8-6-14(7-9-15)22-17(24)11-25-18-16-10-13(3)26-19(16)21-12-20-18/h6-10,12H,4-5,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNOJNHSGZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

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